Cas no 85269-24-5 ((2S,3R,4R,4aα,8aβ)-4-[3-(Acetyloxy)-1-oxopropyl]-3,4,4a,5,6,7,8,8a-octahydro-2β,7β-dihydroxy-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone)

(2S,3R,4R,4aα,8aβ)-4-[3-(Acetyloxy)-1-oxopropyl]-3,4,4a,5,6,7,8,8a-octahydro-2β,7β-dihydroxy-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone structure
85269-24-5 structure
Nome del prodotto:(2S,3R,4R,4aα,8aβ)-4-[3-(Acetyloxy)-1-oxopropyl]-3,4,4a,5,6,7,8,8a-octahydro-2β,7β-dihydroxy-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone
Numero CAS:85269-24-5
MF:C23H38O6
MW:410.544228076935
CID:1835792
PubChem ID:102093874

(2S,3R,4R,4aα,8aβ)-4-[3-(Acetyloxy)-1-oxopropyl]-3,4,4a,5,6,7,8,8a-octahydro-2β,7β-dihydroxy-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3R,4R,4aα,8aβ)-4-[3-(Acetyloxy)-1-oxopropyl]-3,4,4a,5,6,7,8,8a-octahydro-2β,7β-dihydroxy-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone
    • (2S,3R,4R,4aα,8aβ)-4-[3-(Acetyloxy)-1-oxopropyl]-3,4,4a,5,6,7,8,8a-octahydro-2β,7β-dihydroxy-2α,4,5α,7α-tetramethyl-3-[(R)-1-
    • 85269-24-5
    • 1(2H)-NAPHTHALENONE, 4-(3-(ACETYLOXY)-1-OXOPROPYL)OCTAHYDRO-2,7-DIHYDROXY-2,4,5,7-TETRAMETHYL-3-(1-METHYLPROPYL)-, (2S-(2.ALPHA.,3.BETA.(S*),4.BETA.,4A.BETA.,5.BETA.,7.ALPHA.,8A.ALPHA.))-
    • 3PA5373MPV
    • 1(2H)-Naphthalenone, 4-(3-(acetyloxy)-1-oxopropyl)octahydro-2,7-dihydroxy-2,4,5,7-tetramethyl-3-(1-methylpropyl)-, (2S-(2alpha,3beta(S*),4beta,4abeta,5beta,7alpha,8aalpha))-
    • Betaenone F
    • 1(2H)-Naphthalenone, 4-(3-(acetyloxy)-1-oxopropyl)octahydro-2,7-dihydroxy-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
    • UNII-3PA5373MPV
    • Inchi: 1S/C23H38O6/c1-8-13(2)19-22(6,17(25)9-10-29-15(4)24)18-14(3)11-21(5,27)12-16(18)20(26)23(19,7)28/h13-14,16,18-19,27-28H,8-12H2,1-7H3/t13-,14-,16+,18+,19-,21-,22-,23+/m1/s1
    • Chiave InChI: FLFBDTRJVACJLZ-JPNFTQASSA-N
    • Sorrisi: O[C@]1(C)C([C@H]2C[C@@](C)(C[C@@H](C)[C@@H]2[C@](C(CCOC(C)=O)=O)(C)[C@H]1[C@H](C)CC)O)=O

Proprietà calcolate

  • Massa esatta: 410.267
  • Massa monoisotopica: 410.267
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 674
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 101A^2

(2S,3R,4R,4aα,8aβ)-4-[3-(Acetyloxy)-1-oxopropyl]-3,4,4a,5,6,7,8,8a-octahydro-2β,7β-dihydroxy-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd